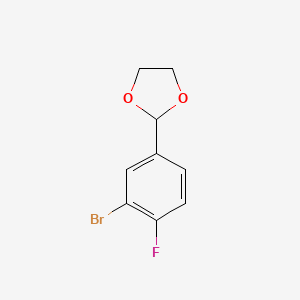

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATOZCSPTSMOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072852 | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77771-04-1 | |

| Record name | 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077771041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane chemical properties

An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane: Properties, Synthesis, and Applications

Introduction: A Versatile Halogenated Building Block

This compound, identified by CAS Number 77771-04-1, is a halogenated aromatic compound of significant interest in modern organic synthesis.[1][2][3][4] Its structure uniquely combines a stable 1,3-dioxolane ring—a protective group for an aldehyde—with a di-substituted phenyl ring featuring both a bromine and a fluorine atom. This strategic arrangement of functional groups makes it a highly valuable intermediate for constructing more complex molecules.[1] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the fluorine atom can profoundly influence the electronic properties, metabolic stability, and binding affinity of target compounds. Consequently, this molecule is a key player in the fields of pharmaceutical development, material science, and specialized chemical research.[1]

Core Physicochemical and Spectroscopic Profile

The intrinsic properties of this compound dictate its behavior in chemical reactions and its proper handling. These characteristics have been determined through a combination of experimental measurements and predictive modeling.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 77771-04-1 | [2][3][4] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2][4] |

| Molecular Weight | 247.06 g/mol | [1][2][4][5] |

| Appearance | Yellow Oil | [6] |

| Boiling Point | 68°-106° C at 0.004 mmHg; 278.9±40.0 °C (Predicted at 760 mmHg) | [2][5][6] |

| Density | 1.590±0.06 g/cm³ (Predicted) | [2][5] |

Spectroscopic Signature:

While detailed spectra require specific experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features:

-

¹H NMR: The spectrum would feature signals corresponding to the aromatic protons on the phenyl ring, a singlet for the acetal proton (the C-H of the dioxolane ring attached to the phenyl group), and multiplets for the four methylene protons of the dioxolane ring. The exact chemical shifts and coupling patterns of the aromatic protons are influenced by the bromo and fluoro substituents.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the phenyl ring, the acetal carbon, and the two equivalent carbons of the dioxolane's ethylene group. The carbon atoms attached to the fluorine and bromine will exhibit characteristic chemical shifts and C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O stretching of the acetal, and C-Br and C-F stretching vibrations.

Synthesis: The Principle of Carbonyl Protection

The most common and efficient synthesis of this compound involves the acid-catalyzed acetalization of its parent aldehyde, 3-bromo-4-fluorobenzaldehyde, with ethylene glycol.[1][6][7] This reaction is a cornerstone of carbonyl chemistry, serving to "protect" the highly reactive aldehyde group from participating in subsequent reactions where it is not wanted.

Causality of Experimental Design:

The reaction is an equilibrium process. To achieve a high yield of the dioxolane product, the equilibrium must be shifted to the right, according to Le Châtelier's principle. This is accomplished by removing the water molecule that is formed as a byproduct. The use of toluene as a solvent is strategic; it forms an azeotrope with water, allowing for the continuous removal of water via a Dean-Stark apparatus during reflux.[6] The p-toluenesulfonic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol, initiating the cyclization.

References

- 1. Buy this compound | 77771-04-1 [smolecule.com]

- 2. This compound CAS#: 77771-04-1 [m.chemicalbook.com]

- 3. This compound | 77771-04-1 [chemicalbook.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane CAS number 77771-04-1

An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS: 77771-04-1)

This guide provides an in-depth technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, strategic applications as a protected aldehyde, and its potential as a versatile building block for complex molecular architectures.

Core Compound Synopsis

This compound is a halogenated aromatic compound featuring a 1,3-dioxolane ring. This heterocyclic moiety serves as a robust protecting group for the aldehyde functionality of its precursor, 3-bromo-4-fluorobenzaldehyde. The strategic placement of bromine and fluorine atoms on the phenyl ring provides orthogonal handles for subsequent chemical modifications, making it a valuable intermediate in multi-step syntheses. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where precise molecular tailoring is paramount.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| CAS Number | 77771-04-1 | [1][2][3] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2] |

| Molecular Weight | 247.06 g/mol | [1][2] |

| IUPAC Name | This compound | [1][4] |

| Boiling Point (Predicted) | 278.9 ± 40.0 °C | [2] |

| Density (Predicted) | 1.590 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Mechanistic Rationale

The primary synthesis of this compound is achieved through the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][5][6] This reaction is a cornerstone of carbonyl protection strategy in organic synthesis.[7][8]

Synthesis of the Precursor: 3-Bromo-4-fluorobenzaldehyde

The availability of the starting aldehyde is crucial. A common method for its preparation is the electrophilic bromination of 4-fluorobenzaldehyde.

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This protocol describes the bromination of 4-fluorobenzaldehyde using bromine and a Lewis acid catalyst.

Materials:

-

4-fluorobenzaldehyde (49.6 g)

-

Aluminum trichloride (AlCl₃), powdered (90.4 g)

-

Bromine (Br₂) (70.4 g)

-

Dichloromethane (DCM), dry

-

Ice

-

Saturated sodium metabisulfite solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flask, suspend powdered aluminum trichloride in 100 cm³ of dry dichloromethane and cool the suspension to 0°C using an ice bath.

-

Aldehyde Addition: Prepare a solution of 4-fluorobenzaldehyde in 20 cm³ of dry dichloromethane and add it to the cooled AlCl₃ suspension.

-

Bromination: Add bromine to the mixture. The causality here involves the activation of bromine by the Lewis acid (AlCl₃) to generate a potent electrophile that attacks the electron-rich aromatic ring. The fluorine atom is an ortho-, para-director, but the steric hindrance at the ortho position and the reaction conditions favor substitution at the meta-position relative to the aldehyde, which is ortho to the fluorine.

-

Reflux: Heat the mixture to reflux and maintain for 16 hours. The elevated temperature ensures the reaction proceeds to completion.

-

Workup: After cooling, carefully pour the reaction mixture onto ice to quench the catalyst. Extract the product with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with saturated sodium metabisulfite solution (to remove unreacted bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a dark red oil.

-

Purification: Purify the crude product by distillation under reduced pressure (boiling point 85°-108° C at 8 mmHg) to obtain 3-bromo-4-fluorobenzaldehyde.[9]

Acetalization: Formation of this compound

The protection of the aldehyde is a reversible reaction. To drive the equilibrium towards the product (the dioxolane), the water generated during the reaction must be continuously removed.

Protocol 2: Synthesis of this compound

This protocol details the formation of the cyclic acetal using a Dean-Stark apparatus for azeotropic water removal.

Materials:

-

3-bromo-4-fluorobenzaldehyde (45.7 g)

-

Ethylene glycol (27.39 g)

-

p-Toluenesulfonic acid (p-TsOH) (0.225 g)

-

Toluene, dry (110 cm³)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Combine 3-bromo-4-fluorobenzaldehyde, ethylene glycol, p-toluenesulfonic acid, and dry toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Azeotropic Reflux: Heat the mixture to reflux. Toluene forms a low-boiling azeotrope with water. As the vapor condenses in the Dean-Stark trap, the water (denser) separates to the bottom while the toluene (less dense) overflows and returns to the reaction flask. This physical sequestration of water drives the reaction equilibrium toward the product, a classic application of Le Chatelier's principle.

-

Monitoring: Continue reflux for approximately 4.5 hours, or until the theoretical amount of water (~12 cm³) has been collected in the trap. The reaction can be monitored by gas-liquid chromatography (GLC) to confirm the absence of the starting aldehyde.[5]

-

Workup: Cool the reaction mixture. Wash it with saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a yellow oil.

-

Purification: Purify the crude product by distillation under reduced pressure (boiling point 68°-106° C at 0.004 mmHg) to yield pure this compound.[5]

Caption: Synthetic workflow from 4-fluorobenzaldehyde to the target compound.

Strategic Role in Synthetic Chemistry

The primary function of the 1,3-dioxolane group in this molecule is to act as a protecting group for the aldehyde. Aldehydes are susceptible to oxidation, reduction, and nucleophilic attack. By converting the aldehyde to a cyclic acetal, it becomes stable to a wide range of reagents, including bases, nucleophiles, and hydrides.[7][8]

The Protection-Deprotection Cycle

The protection is not permanent. The aldehyde can be readily regenerated when needed through acid-catalyzed hydrolysis. This allows for selective reactions on other parts of the molecule, specifically the bromo- and fluoro-substituted phenyl ring.

Protocol 3: Deprotection of this compound

This protocol describes a standard method for hydrolyzing the acetal to regenerate the aldehyde.

Materials:

-

This compound

-

Acetone

-

Dilute aqueous acid (e.g., 1M HCl or p-TsOH in water)

-

Ethyl acetate or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the dioxolane in a mixture of acetone and water.

-

Acidification: Add a catalytic amount of a strong acid like HCl or an organic acid like p-toluenesulfonic acid. The acid protonates one of the dioxolane oxygens, initiating the ring-opening and subsequent hydrolysis.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Neutralize the acid by adding saturated sodium bicarbonate solution.

-

Extraction: Extract the product, 3-bromo-4-fluorobenzaldehyde, with ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.

Caption: The strategic cycle of aldehyde protection and deprotection.

Applications in Drug Development and Organic Synthesis

With the aldehyde group protected, the aromatic ring becomes the primary site for chemical manipulation.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, building molecular complexity.

-

Grignard/Lithium Reagents: The aryl bromide can be converted into a Grignard reagent or an organolithium species via metal-halogen exchange, which can then react with a wide variety of electrophiles.

-

Influence of Fluorine: The fluorine atom is a common substituent in pharmaceuticals.[1] Its presence can enhance metabolic stability, improve binding affinity to biological targets, and alter the pharmacokinetic properties of a molecule.[10]

The 1,3-dioxolane ring system itself is also found in some bioactive molecules and can be a key structural motif.[1] Some derivatives have been investigated for their potential to overcome multidrug resistance in cancer therapy.[11]

Safety and Handling

Proper handling of this compound and its precursors is essential. The following information is derived from safety data sheets (SDS).

| Hazard Aspect | Precautionary Measures | Reference |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, impervious gloves, and a lab coat. Handle in a well-ventilated place, such as a chemical fume hood. | [12][13][14] |

| Inhalation | Avoid breathing dust, fumes, or vapors. If inhaled, move to fresh air. If breathing is difficult, give oxygen. | [12][13] |

| Skin/Eye Contact | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes. | [12][13] |

| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place. Keep away from incompatible materials like strong oxidizing agents. | [2][12][14] |

| Fire Fighting | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. | [14] |

Conclusion

This compound, CAS 77771-04-1, is more than a mere chemical; it is a strategic tool for the synthetic chemist. Its architecture, combining a stable aldehyde protecting group with a functionalized aromatic ring, provides a reliable platform for constructing complex molecules. The protocols and mechanistic insights provided in this guide underscore its value, empowering researchers in drug discovery and materials science to leverage its unique properties for innovative molecular design.

References

- 1. Buy this compound | 77771-04-1 [smolecule.com]

- 2. This compound CAS#: 77771-04-1 [m.chemicalbook.com]

- 3. This compound | 77771-04-1 [chemicalbook.com]

- 4. 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | C9H8BrFO2 | CID 10977765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Dioxolane - Wikipedia [en.wikipedia.org]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 10. Buy 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane | 2221812-23-1 [smolecule.com]

- 11. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Structure Elucidation of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Abstract: This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice. We will detail a self-validating workflow that integrates Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques to build an unambiguous structural assignment from the ground up. Each section includes detailed, field-tested protocols and in-depth interpretation of expected data, culminating in a cohesive and authoritative structural proof.

Introduction: The Need for Rigorous Characterization

This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis.[1] Its structure, featuring a di-substituted phenyl ring and a dioxolane moiety, makes it a valuable building block for creating more complex molecules in medicinal chemistry and material science.[1] The bromine atom offers a reactive handle for cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules.[1]

Given its role as a foundational building block, absolute certainty of its structure is paramount. Any ambiguity—such as incorrect assignment of the halogen positions on the aromatic ring—could lead to the synthesis of incorrect downstream compounds, wasting significant time and resources. This guide, therefore, presents a systematic and logical workflow for its complete structural verification.

Analytical Strategy: A Self-Validating Workflow

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Expertise & Causality: We begin with Mass Spectrometry because it provides the most fundamental data points: the molecular weight and elemental formula. For this specific molecule, MS offers a critical and immediate validation point due to the unique isotopic signature of bromine.

The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%) results in a characteristic M and M+2 ion peak pattern with an intensity ratio of approximately 1:1.[5][6][7][8] Observing this pattern is a definitive indicator of the presence of a single bromine atom in the molecule, providing a powerful internal check on our proposed structure.

Expected Mass Spectrometry Data

| Ion | Description | Expected m/z | Relative Intensity |

| [M]⁺ | Molecular ion with ⁷⁹Br | ~245.97 | ~100% |

| [M+2]⁺ | Molecular ion with ⁸¹Br | ~247.97 | ~98% |

Note: High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous confirmation of the molecular formula, C₉H₈BrFO₂.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

-

GC Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature gradient program (e.g., starting at 50°C, ramping to 250°C at 10°C/min) to separate the compound from any residual solvent or impurities.

-

MS Detection: Acquire mass spectra using Electron Ionization (EI) at 70 eV. Scan over a mass range of m/z 50-350.

-

Data Analysis: Examine the mass spectrum for the parent ion cluster. Look for two peaks separated by 2 m/z units with nearly equal intensity, confirming the presence of one bromine atom.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: Following MS, IR spectroscopy is employed to confirm the presence of the key functional groups hypothesized in the structure.[2] It is a rapid and non-destructive technique that provides clear signatures for the aromatic ring and the cyclic acetal (dioxolane) moiety. The C-O stretches of the acetal are particularly diagnostic.[9]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure Confirmation |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl ring.[10] |

| 2980-2850 | Aliphatic C-H Stretch | Corresponds to the CH₂ groups of the dioxolane ring.[11] |

| 1600-1450 | Aromatic C=C Stretch | Further evidence of the benzene ring.[10] |

| ~1250 | Aryl-F Stretch | Indicates the C-F bond. |

| 1150-1050 | Acetal C-O Stretch (Asymmetric & Symmetric) | Strong, characteristic bands confirming the dioxolane ring.[9][12] |

| ~1030 | Aryl-Br Stretch | Indicates the C-Br bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the major peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[13] We will use a suite of NMR experiments, starting with 1D (¹H and ¹³C) to identify the different proton and carbon environments, and then progressing to 2D experiments (COSY, HSQC, HMBC) to piece together the molecular skeleton unambiguously.[13][14]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). The aromatic region is particularly informative for confirming the 1,2,4-trisubstitution pattern.

Predicted ¹H NMR Signals (in CDCl₃, 300-500 MHz)

| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | ~5.8 | Singlet (s) | 1H | Acetal CH | Proton on a carbon between two oxygens is highly deshielded. No adjacent protons leads to a singlet. |

| H-b | ~4.1 | Multiplet (m) | 4H | Dioxolane CH₂ | Protons of the ethylene glycol bridge. May appear as a complex multiplet or two separate multiplets. |

| H-c | ~7.1 | Triplet (t) | 1H | Aromatic CH (C5-H) | Coupled to both H-d and H-f (ortho and meta coupling, respectively). Appears as a triplet due to F-coupling. |

| H-d | ~7.4 | Multiplet (m) | 1H | Aromatic CH (C6-H) | Ortho to H-c and meta to the bromine. |

| H-f | ~7.6 | Doublet of doublets (dd) | 1H | Aromatic CH (C2-H) | Ortho to the bromine and meta to H-c. |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum, often run with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, and the large ¹J(C-F) coupling constant for the carbon bonded to fluorine is a key diagnostic feature.

Predicted ¹³C NMR Signals (in CDCl₃, 75-125 MHz)

| Approx. δ (ppm) | Assignment | Rationale |

| ~65.5 | Dioxolane CH₂ | Typical chemical shift for sp³ carbons bonded to one oxygen. |

| ~102.0 | Acetal CH | sp³ carbon bonded to two oxygens. |

| ~117.0 (d) | Aromatic CH (C5) | Shielded by fluorine, split by a large ²J(C-F) coupling. |

| ~122.0 (d) | C-Br | Carbon attached to bromine, shows a small split due to ³J(C-F) coupling. |

| ~129.0 | Aromatic CH (C6) | |

| ~132.0 | Aromatic CH (C2) | |

| ~135.0 | C-Acetal | Quaternary carbon attached to the dioxolane ring. |

| ~159.0 (d) | C-F | Highly deshielded carbon attached to fluorine, shows a very large ¹J(C-F) coupling constant (>240 Hz).[15][16] |

Note: (d) denotes a doublet due to C-F coupling.

2D NMR: Unambiguous Connectivity Confirmation

Trustworthiness: While 1D NMR provides strong evidence, 2D NMR is essential for creating a self-validating, unambiguous map of atomic connections. It eliminates interpretation errors and provides definitive proof of the proposed structure.[17]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the aromatic protons H-c, H-d, and H-f, confirming their adjacency on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.[14] This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the structural fragments.[18] It shows correlations between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations:

-

Acetal Proton (H-a) to Aromatic Carbons: A correlation from the acetal proton (H-a, δ ~5.8) to the quaternary aromatic carbon (C-Acetal, δ ~135.0) and the aromatic carbons C2 and C6 would definitively link the dioxolane ring to the phenyl group.

-

Dioxolane Protons (H-b) to Acetal Carbon (C-a): Correlations from the dioxolane protons (H-b, δ ~4.1) to the acetal carbon (C-a, δ ~102.0) confirm the structure of the cyclic acetal.

-

Intra-ring Aromatic Correlations: Long-range correlations between aromatic protons and carbons will further solidify the 1,2,4-substitution pattern.

Caption: Diagram showing crucial 2- and 3-bond HMBC correlations confirming connectivity.

NMR Experimental Protocol

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

1D Spectra Acquisition:

-

Acquire a ¹H spectrum with 16-32 scans.

-

Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.

-

Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

-

2D Spectra Acquisition:

-

Acquire a gradient-selected COSY experiment.

-

Acquire a gradient-selected, phase-sensitive HSQC experiment optimized for ¹J(CH) ≈ 145 Hz.

-

Acquire a gradient-selected HMBC experiment optimized for long-range couplings (ⁿJ(CH)) of 8-10 Hz.

-

-

Data Processing & Interpretation: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the combination of 1D and 2D spectra to assign all proton and carbon signals and build the final structural assignment.

Conclusion: A Convergent Structural Proof

The definitive structure of this compound is confirmed through the convergence of evidence from multiple analytical techniques. Mass spectrometry validates the molecular formula C₉H₈BrFO₂ and the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern.[5][6][7] Infrared spectroscopy confirms the presence of the key aromatic and cyclic acetal functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the 1,2,4-trisubstitution pattern on the phenyl ring and its linkage to the 1,3-dioxolane moiety. This systematic, multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement for its use in research and development.

References

- 1. Buy this compound | 77771-04-1 [smolecule.com]

- 2. theamericanjournals.com [theamericanjournals.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research [inlibrary.uz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. ms isotopes: Br and Cl [employees.csbsju.edu]

- 9. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. omicsonline.org [omicsonline.org]

- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Spectroscopic data for 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic intermediate, this compound (CAS No. 77771-04-1).[1][2] As a compound of interest in medicinal chemistry and organic synthesis, unambiguous structural confirmation is paramount.[3] This document, intended for researchers and drug development professionals, details the principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The narrative emphasizes the causal logic behind experimental design and data interpretation, ensuring a robust and self-validating approach to characterization.

Introduction and Molecular Overview

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol .[1][2] Its structure features a 1,3-dioxolane ring, which serves as a protective group for the aldehyde functionality of 3-bromo-4-fluorobenzaldehyde, its synthetic precursor.[4][5] The presence of bromine and fluorine atoms on the phenyl ring makes it a versatile intermediate for further functionalization in synthetic pathways, particularly in the development of novel pharmaceutical agents.[3]

Accurate spectroscopic profiling is essential to confirm the successful synthesis, establish purity, and ensure the correct isomeric form of the compound before its use in subsequent reactions. This guide will systematically deconstruct the expected spectroscopic signatures based on the molecule's constituent parts: the dioxolane moiety and the di-substituted phenyl ring.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[6] By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

¹H NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is selected here as it is an excellent solvent for a wide range of organic compounds, including aryl dioxolanes, and its residual proton signal at ~7.26 ppm typically does not interfere with the signals of interest.[7]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a spectral width of 0-10 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.[6]

Data Interpretation and Analysis: The ¹H NMR spectrum is predicted to show three distinct regions corresponding to the aromatic, acetal, and dioxolane methylene protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings |

| ~7.70 | dd (doublet of doublets) | 1H | H-C8' | Ortho-coupled to H-C7' (³JHH ≈ 8.5 Hz) and meta-coupled to the fluorine atom (⁴JHF ≈ 4.5 Hz). |

| ~7.45 | ddd (doublet of doublet of doublets) | 1H | H-C10' | Ortho-coupled to H-C7' (³JHH ≈ 8.5 Hz), meta-coupled to H-C8' (⁴JHH ≈ 2.0 Hz), and ortho-coupled to the fluorine atom (³JHF ≈ 8.5 Hz). |

| ~7.15 | t (triplet) | 1H | H-C7' | Coupled to both H-C8' and the fluorine atom with similar coupling constants (³JHH ≈ ⁸JHF ≈ 8.5 Hz), resulting in a triplet-like appearance. |

| ~5.80 | s (singlet) | 1H | H-C1 | Acetal proton, appears as a singlet as it has no adjacent protons. Its position is downfield due to the two adjacent oxygen atoms. |

| ~4.10 | m (multiplet) | 4H | H-C2, H-C3 | The four methylene protons of the dioxolane ring. They are chemically equivalent but magnetically non-equivalent, leading to a complex multiplet.[3] |

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃).

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy provides critical information on the number of unique carbon environments in the molecule. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of single lines, where each line represents a unique carbon atom or a group of symmetrically equivalent carbons.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 0-160 ppm) and a significantly larger number of scans are required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

Data Interpretation and Analysis: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of attached atoms (O, F, Br) and aromaticity.

| Predicted Shift (δ, ppm) | Assignment | Rationale & Key Couplings |

| ~159 | C11' | Aromatic carbon directly bonded to fluorine. The C-F bond causes a large downfield shift and a large one-bond coupling constant (¹JCF ≈ 250 Hz). |

| ~138 | C6' | Quaternary aromatic carbon attached to the dioxolane ring. |

| ~134 | C8' | Aromatic C-H. |

| ~128 | C10' | Aromatic C-H, shows a smaller C-F coupling (²JCF ≈ 8 Hz). |

| ~116 | C7' | Aromatic C-H, shows a smaller C-F coupling (²JCF ≈ 21 Hz). |

| ~110 | C9' | Aromatic carbon bonded to bromine. The chemical shift is influenced by the heavy atom effect. |

| ~103 | C1 | Acetal carbon, significantly downfield due to being bonded to two oxygen atoms.[3] |

| ~65 | C2, C3 | Methylene carbons of the dioxolane ring, equivalent by symmetry.[3] |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃).

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition through fragmentation patterns and isotopic distributions. Electron Ionization (EI) is a suitable technique for this relatively stable organic molecule, as it reliably produces a molecular ion and characteristic fragments.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system to ensure sample purity.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Detection: Analyze the resulting positively charged ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Analysis: The most critical feature to observe is the isotopic pattern of the molecular ion caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units.

| m/z Value | Ion | Rationale |

| 246 / 248 | [M]⁺ | Molecular ion peak. The presence of two peaks of nearly equal intensity is the definitive signature of a monobrominated compound. |

| 245 / 247 | [M-H]⁺ | Loss of the acetal proton. |

| 185 / 187 | [M - CH₂OCH₂]⁺ | Fragmentation of the dioxolane ring. |

| 157 / 159 | [Br-F-C₆H₃]⁺ | Benzyl cation fragment after loss of the dioxolane group. |

| 73 | [C₃H₅O₂]⁺ | Dioxolane ring fragment. |

Table 3: Predicted Key Fragments in EI Mass Spectrum.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. For this molecule, we expect to see characteristic absorptions for the C-O ether linkages, aromatic C=C and C-H bonds, and the C-F and C-Br bonds.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Data Interpretation and Analysis: The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique for every compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100-3000 | Medium-Weak | Ar C-H | Stretching |

| 2990-2880 | Medium | Aliphatic C-H | Stretching |

| 1600-1585, 1500-1400 | Medium-Strong | Ar C=C | In-ring Stretching |

| ~1250 | Strong | Ar-F | Stretching |

| 1140-1070 | Strong | C-O (cyclic ether) | Stretching[8] |

| 900-675 | Strong | Ar C-H | Out-of-plane Bending |

| ~650 | Medium-Weak | Ar-Br | Stretching |

Table 4: Predicted Infrared Absorption Bands.

Synergistic Analysis and Structural Workflow

No single spectroscopic technique provides all the necessary information for unambiguous structure elucidation. The true power of this analysis lies in the synergy of these methods.

Figure 2: Workflow for the synergistic spectroscopic analysis of a chemical compound.

This integrated approach provides a self-validating system. For instance:

-

MS confirms the molecular formula C₉H₈BrFO₂ by providing the molecular weight (247 g/mol , with the correct Br isotope pattern).

-

¹H and ¹³C NMR confirm the count of 8 hydrogen and 9 carbon atoms and their specific chemical environments and connectivity, matching the proposed structure.

-

IR confirms the presence of the key functional groups (aromatic ring, C-O ether bonds) and the absence of others (e.g., a carbonyl C=O from the starting aldehyde at ~1700 cm⁻¹, confirming the reaction completion).

By combining these datasets, researchers can be highly confident in the identity, purity, and structure of this compound, ensuring the integrity of their subsequent research and development efforts.

References

- 1. This compound CAS#: 77771-04-1 [m.chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Buy this compound | 77771-04-1 [smolecule.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. NMR Solvents [sigmaaldrich.com]

- 8. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Reactivity of the bromo group in 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane

An In-depth Technical Guide on the Reactivity of the Bromo Group in 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromo group in this compound, a versatile synthetic intermediate. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols for key transformations. We will delve into the electronic and steric factors governing the reactivity of the C-Br bond and explore its utility in palladium-catalyzed cross-coupling reactions and organometallic transformations. Each section includes detailed mechanistic insights, step-by-step experimental workflows, and the scientific rationale behind procedural choices, ensuring a self-validating and authoritative resource.

Introduction: The Strategic Value of this compound

This compound is a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and material science.[1] Its utility stems from the strategic placement of three distinct functional moieties on the phenyl ring: a reactive bromo group, a modulating fluoro group, and a dioxolane ring which serves as a protected aldehyde. The bromo group is the primary site for synthetic diversification, readily participating in a wide array of bond-forming reactions.[1]

Molecular Architecture and Reactivity Profile

The reactivity of the C(sp²)-Br bond is influenced by the electronic effects of the adjacent substituents:

-

Bromo Group (C3): As a halogen, bromine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions and is susceptible to halogen-metal exchange. The C-Br bond is the focal point of this guide's reactivity studies.

-

Fluoro Group (C4): Located para to the dioxolane and meta to the bromine, the fluorine atom exerts a strong inductive electron-withdrawing effect.[2] This effect can influence the electron density of the aromatic ring and the reactivity of the C-Br bond in oxidative addition steps of catalytic cycles.

-

1,3-Dioxolane Group (C1): This group serves as a protecting group for a benzaldehyde functionality.[3] Its oxygen atoms can act as a Lewis base, potentially interacting with metal centers in certain reactions, a concept central to directed ortho metalation (DoM).[4][5] However, given its meta position relative to the bromine, its primary electronic influence is moderately deactivating through induction, while its steric bulk is minimal.

Synthesis of the Core Scaffold

The most common and efficient synthesis of this compound is achieved through the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][6] This reaction typically employs a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards product formation.[6]

dot

References

- 1. Buy this compound | 77771-04-1 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. prepchem.com [prepchem.com]

The Decisive Role of Fluorine in Modulating the Reactivity of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane: A Technical Guide for Synthetic Strategy

Abstract

This technical guide provides an in-depth analysis of the role of the fluorine atom in directing the reactivity of the versatile synthetic intermediate, 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique electronic properties of fluorine to achieve desired synthetic outcomes. We will explore the nuanced interplay of inductive and mesomeric effects of the fluorine substituent and how these properties, in conjunction with the bromine atom, govern the molecule's participation in key organic transformations, including metal-catalyzed cross-coupling reactions and directed ortho-lithiation. This guide will provide both theoretical grounding and practical, field-proven insights to inform experimental design and execution.

Introduction: The Strategic Placement of Fluorine and Bromine

The compound this compound is a key building block in medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of three key functional groups on the phenyl ring: a bromine atom, a fluorine atom, and a dioxolane-protected benzaldehyde. The dioxolane group serves as a robust protecting group for the aldehyde, preventing its participation in undesired side reactions. The bromine atom is an excellent handle for a variety of metal-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

However, it is the fluorine atom at the C4 position that introduces a layer of electronic complexity, which can be strategically exploited. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, through its lone pairs, fluorine can participate in resonance, donating electron density to the ring (+M effect), particularly at the ortho and para positions. This dual electronic nature of fluorine is pivotal in controlling the regioselectivity and reactivity of this compound in various chemical transformations.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][2] This reaction is a standard method for the protection of aldehydes and is generally high-yielding.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-bromo-4-fluorobenzaldehyde (1 equivalent)

-

Ethylene glycol (1.2 - 1.5 equivalents)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound as a yellow oil.[2]

Causality of Experimental Choices:

-

Dean-Stark Trap: The removal of water is crucial as the acetalization is a reversible reaction. By sequestering the water byproduct, the equilibrium is shifted towards the product side, ensuring a high yield.

-

Toluene: Toluene forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.[1]

-

p-Toluenesulfonic acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.

The Influence of Fluorine on Reactivity

The reactivity of the aryl ring in this compound is a direct consequence of the electronic tug-of-war between the inductive and mesomeric effects of the fluorine atom.

Inductive Effect (-I):

Due to its high electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma bond. This effect is propagated throughout the ring, leading to a general deactivation of the aromatic system towards electrophiles.

Mesomeric Effect (+M):

The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This resonance effect increases the electron density at the ortho and para positions relative to the fluorine atom.

The interplay of these opposing effects dictates the regioselectivity of various reactions.

Key Transformations and the Role of Fluorine

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position serves as the primary reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The fluorine atom at the adjacent C4 position plays a significant, albeit indirect, role in these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[3][4] In the case of this compound, the bromine atom readily participates in the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expected Reactivity and Role of Fluorine:

The electron-withdrawing nature of the fluorine atom can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. A more electron-deficient aryl halide can undergo oxidative addition more readily. Therefore, the fluorine atom is expected to have an activating effect on the Suzuki-Miyaura coupling of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid or ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

To a Schlenk flask, add the this compound, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Rationale |

| Palladium Catalyst | The choice of catalyst and ligand is crucial for reaction efficiency and can depend on the specific coupling partners.[5] |

| Base | The base is required to activate the organoboron species for transmetalation.[4] |

| Solvent System | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][7] This reaction is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Expected Reactivity and Role of Fluorine:

Similar to the Suzuki-Miyaura coupling, the electron-withdrawing fluorine atom is expected to facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst, thereby enhancing the overall reaction rate.

General Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

-

This compound (1 equivalent)

-

Amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

-

Add the this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or GC until completion.

-

Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Rationale |

| Palladium Precatalyst & Ligand | The choice of ligand is critical for the success of the Buchwald-Hartwig amination and depends on the steric and electronic properties of both the aryl halide and the amine.[8] |

| Base | A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. |

| Anhydrous & Degassed Conditions | The palladium(0) catalyst and some phosphine ligands are sensitive to oxygen and moisture. |

Directed Ortho-Lithiation

The fluorine atom is a known ortho-directing group in lithiation reactions.[9] This is due to its ability to coordinate with the lithium cation and the inductive effect which increases the acidity of the ortho-protons. In this compound, the fluorine atom can direct lithiation to the C5 position.

Diagram of Fluorine-Directed Ortho-Lithiation:

Caption: Proposed pathway for the fluorine-directed ortho-lithiation of this compound.

Expected Reactivity and Regioselectivity:

The fluorine atom is a more powerful ortho-directing group than the bromine atom. Therefore, lithiation is expected to occur selectively at the C5 position, ortho to the fluorine. This provides a powerful method for introducing a wide range of electrophiles at this specific position, further functionalizing the molecule.

General Experimental Protocol for Directed Ortho-Lithiation:

Materials:

-

This compound (1 equivalent)

-

Organolithium base (e.g., n-Butyllithium, Lithium diisopropylamide (LDA)) (1.1 equivalents)

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Electrophile (e.g., CO₂, DMF, I₂, etc.)

Procedure:

-

Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add the organolithium base dropwise.

-

Stir the mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for complete lithiation.

-

Add the desired electrophile and stir at -78 °C for an additional period.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Conclusion: A Versatile Building Block Engineered by Fluorine

The fluorine atom in this compound is not a mere spectator. Its unique electronic properties—a potent inductive withdrawal and a modest mesomeric donation—are instrumental in modulating the reactivity of the aromatic ring. This guide has demonstrated how these effects can be harnessed to control the outcomes of key synthetic transformations. The fluorine atom activates the C-Br bond towards palladium-catalyzed cross-coupling reactions and directs the regioselective functionalization of the C5 position via ortho-lithiation. A thorough understanding of these principles empowers the synthetic chemist to strategically employ this compound as a versatile and predictable building block in the synthesis of complex molecules for pharmaceutical and material science applications.

References

- 1. Buy this compound | 77771-04-1 [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane as an organofluorine compound

An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane: A Core Building Block in Modern Synthesis

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of contemporary organic and medicinal chemistry, success is often dictated by the strategic design and utilization of versatile molecular building blocks. This compound is a prime exemplar of such a compound, embodying a confluence of functionalities that render it invaluable for the synthesis of complex molecular architectures.[1] Its structure, featuring a fluorinated aromatic ring, a reactive bromine handle, and a stable aldehyde protecting group, offers chemists a powerful tool for sequential and site-selective transformations.

The presence of a fluorine atom is of particular significance in drug discovery, as its incorporation can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The aryl bromide provides a reliable site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[1][2] Critically, the aldehyde—a highly reactive functional group—is temporarily masked as a 1,3-dioxolane, a robust cyclic acetal. This protection strategy is fundamental, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified.[3][4] This guide offers a detailed exploration of the synthesis, properties, and strategic applications of this compound for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is foundational to its effective use in the laboratory. The key attributes of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 77771-04-1 | [5][6] |

| Molecular Formula | C₉H₈BrFO₂ | [1][5] |

| Molecular Weight | 247.06 g/mol | [5][7] |

| IUPAC Name | This compound | [1][7] |

| Predicted Boiling Point | 278.9 ± 40.0 °C at 760 mmHg | [1][5] |

| Predicted Density | 1.590 ± 0.06 g/cm³ | [1][5] |

| Appearance | Yellow oil | [8] |

Synthesis: The Acetalization Protocol

The most common and efficient synthesis of this compound is the acid-catalyzed protection of its parent aldehyde, 3-bromo-4-fluorobenzaldehyde, with ethylene glycol.[1][8][9] This reaction is a classic example of cyclic acetal formation, a reversible process that is driven to completion by the removal of water.[10]

Causality-Driven Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and explaining the rationale behind each step.

Objective: To protect the aldehyde group of 3-bromo-4-fluorobenzaldehyde as a 1,3-dioxolane to enable subsequent reactions at the aryl bromide position.

Materials:

-

3-Bromo-4-fluorobenzaldehyde (1.0 eq)[11]

-

Ethylene glycol (1.2 eq)[8]

-

p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalyst)[8]

-

Dry Toluene (solvent)[8]

-

Saturated Sodium Bicarbonate Solution (for workup)

-

Brine (for workup)

-

Anhydrous Magnesium Sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 3-bromo-4-fluorobenzaldehyde (e.g., 45.7 g), ethylene glycol (27.39 g), p-TsOH (0.225 g), and dry toluene (110 cm³).[8]

-

Expert Insight: Toluene is the solvent of choice because it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap. Using dry toluene minimizes initial water content.

-

-

Azeotropic Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux.[8] Water will be collected in the side arm of the trap, physically removing it from the reaction equilibrium and driving the formation of the dioxolane.

-

Causality: The reaction is an equilibrium. According to Le Châtelier's principle, removing a product (water) shifts the equilibrium towards the formation of the desired acetal.

-

-

Monitoring Reaction Completion: Continue reflux for approximately 4-5 hours, or until the theoretical amount of water has been collected (approx. 12 cm³ for this scale) and analysis by gas-liquid chromatography (GLC) or Thin Layer Chromatography (TLC) shows the complete consumption of the starting aldehyde.[8]

-

Self-Validation: This in-process check prevents premature termination or unnecessary heating, ensuring optimal yield and purity.

-

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[8]

-

Expert Insight: The bicarbonate wash is crucial to neutralize the p-TsOH catalyst. An acidic product would be unstable, as the acetal is acid-labile and could hydrolyze back to the aldehyde during storage or concentration.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the toluene under reduced pressure using a rotary evaporator.[8]

-

Purification: The resulting crude yellow oil can be purified by distillation under reduced pressure (boiling point 68°-106° C at 0.004 mmHg) to yield the pure this compound.[8]

Visualizing the Workflow and Mechanism

References

- 1. Buy this compound | 77771-04-1 [smolecule.com]

- 2. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. catalogimages.wiley.com [catalogimages.wiley.com]

- 5. This compound CAS#: 77771-04-1 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. prepchem.com [prepchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 11. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Research Frontier: A Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of halogen atoms and heterocyclic scaffolds into molecular frameworks is a cornerstone of innovation. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane emerges as a molecule of significant interest, possessing a unique convergence of functional groups that offer a rich playground for chemical exploration.[1] This technical guide provides an in-depth analysis of this compound, delineating promising research avenues for researchers, scientists, and drug development professionals.

At its core, this compound is a trifunctional molecule. The phenyl ring is adorned with a bromine atom and a fluorine atom at positions 3 and 4, respectively. This specific substitution pattern creates a nuanced electronic environment, ripe for selective chemical manipulation. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can modulate the molecule's physicochemical properties and participate in nucleophilic aromatic substitution.[1] The 1,3-dioxolane ring, a cyclic acetal, functions as a protecting group for a benzaldehyde moiety, a feature that can be strategically exploited in multi-step syntheses.[2][3][4]

This guide will delve into three primary domains of potential research: medicinal chemistry, materials science, and the development of novel synthetic methodologies. For each area, we will explore the underlying scientific rationale, propose tangible research directions, and provide exemplary experimental protocols to catalyze further investigation.

Physicochemical Properties

A foundational understanding of a molecule's properties is paramount for any research endeavor. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrFO₂ | [1][5] |

| Molecular Weight | 247.06 g/mol | [1][5][6][7][8] |

| Appearance | Yellow oil | [1][9] |

| Boiling Point | 278.851 °C at 760 mmHg | [5] |

| Density | 1.59 g/cm³ | [5] |

PART 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics

The presence of both a bromine and a fluorine atom on the phenyl ring makes this compound an attractive starting point for medicinal chemistry campaigns.[1] Fluorine is a well-established bioisostere for hydrogen and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][10] The bromo-substituent provides a convenient attachment point for a variety of pharmacophores through well-established cross-coupling chemistries.[11][12]

Kinase Inhibitors

The 3-bromo-4-fluorophenyl motif is present in several known kinase inhibitors. This suggests that derivatives of this compound could be explored for their potential to inhibit various kinases implicated in cancer and inflammatory diseases. A primary research direction would involve Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce nitrogen-containing heterocycles at the 3-position, a common feature in many kinase inhibitors.

Proposed Research Workflow: Synthesis of a Pyrazole-Substituted Analog

Caption: Synthetic workflow for generating a library of kinase inhibitor candidates.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a solution of this compound (1.0 eq) and pyrazole (1.2 eq) in a 10:1 mixture of toluene and water, add Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Exploring Bioisosteric Replacements and SAR

The 3-bromo-4-fluorophenyl moiety can be systematically modified to explore structure-activity relationships (SAR). The bromine atom can be replaced with other functional groups via various palladium-catalyzed cross-coupling reactions, including Sonogashira (alkynes), Heck (alkenes), and cyanation reactions.[11] This allows for the introduction of a wide range of substituents to probe interactions with biological targets.

PART 2: Materials Science and Organic Electronics

The unique electronic properties imparted by the bromo and fluoro substituents make this compound a promising building block for novel organic electronic materials.[1] The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of resulting polymers, potentially leading to improved stability and performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis of Conjugated Polymers

The dibromo-functionality, after a subsequent bromination step, or the single bromo-substituent can be utilized in polymerization reactions. For instance, a Yamamoto or Suzuki-type polymerization could be employed to create conjugated polymers with interesting photophysical properties.

Proposed Research Workflow: Synthesis of a Polyfluorene Copolymer

References

- 1. Buy this compound | 77771-04-1 [smolecule.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 4. Dioxolane - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. 77771-04-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 77771-04-1 [chemicalbook.com]

- 8. This compound CAS#: 77771-04-1 [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane literature review

An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane: Synthesis, Characterization, and Applications

Executive Summary

This compound is a pivotal chemical intermediate whose value is rooted in its unique structural features: a protected aldehyde functionality via the dioxolane ring, and a synthetically versatile substituted aromatic ring. The presence of both a bromine and a fluorine atom on the phenyl group allows for a wide range of subsequent chemical modifications, making it a highly sought-after building block in the fields of pharmaceutical development and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the underlying chemical principles and practical, field-proven methodologies.

Introduction: A Versatile Synthetic Intermediate

At its core, this compound serves as a stable, protected form of 3-bromo-4-fluorobenzaldehyde. The protection of the highly reactive aldehyde group as a cyclic acetal is a common and critical strategy in multi-step organic synthesis. This transformation allows for chemical manipulations on other parts of the molecule, such as nucleophilic substitution of the bromine atom, without unintended interference from the aldehyde.

1.1 Chemical Identity and Structure

The molecule consists of a 1,3-dioxolane ring attached at the 2-position to a phenyl ring, which is substituted with a bromine atom at the 3-position and a fluorine atom at the 4-position.[1]

1.2 Significance in Synthetic Chemistry

The strategic importance of this compound is twofold:

-

Aldehyde Protection: The 1,3-dioxolane group is a robust protecting group for aldehydes. It is stable to a wide range of nucleophilic, basic, and organometallic reagents, yet can be readily removed under acidic conditions to regenerate the aldehyde.

-